molecular formula C19H16N2O2S2 B11698909 N-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-phenylacetamide

N-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-phenylacetamide

Cat. No.: B11698909
M. Wt: 368.5 g/mol
InChI Key: QWEVJIQQVMALHL-LGMDPLHJSA-N
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Description

N-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-phenylacetamide is a complex organic compound featuring a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-phenylacetamide typically involves the reaction of thiosemicarbazide with benzaldehyde to form a thiazolidine intermediate. This intermediate is then reacted with phenylacetyl chloride under basic conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium acetate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and substituted benzyl derivatives.

Scientific Research Applications

N-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-phenylacetamide involves its interaction with various molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The compound may also induce oxidative stress in cells, leading to cell death .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H16N2O2S2

Molecular Weight

368.5 g/mol

IUPAC Name

N-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-N-phenylacetamide

InChI

InChI=1S/C19H16N2O2S2/c1-14(22)20(16-10-6-3-7-11-16)13-17-18(23)21(19(24)25-17)12-15-8-4-2-5-9-15/h2-11,13H,12H2,1H3/b17-13-

InChI Key

QWEVJIQQVMALHL-LGMDPLHJSA-N

Isomeric SMILES

CC(=O)N(/C=C\1/C(=O)N(C(=S)S1)CC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(=O)N(C=C1C(=O)N(C(=S)S1)CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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